Gitaloxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Elle appartient à la classe des glycosides cardénolides et est utilisée pour des indications similaires à celles d'autres glycosides digitaliques comme la digoxine et la digitoxine . La gitaloxine est principalement utilisée pour ses propriétés cardiotoniques, qui aident à traiter les affections cardiaques telles que l'insuffisance cardiaque congestive et les arythmies auriculaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la gitaloxine implique la formylation de la gitoxine au niveau du groupe hydroxyle 16β . La réaction nécessite généralement des conditions spécifiques pour garantir une formylation correcte sans affecter les autres groupes fonctionnels de la molécule.

Méthodes de production industrielle : La production industrielle de la gitaloxine implique souvent l'extraction des feuilles de Digitalis purpurea, suivie de procédés de purification pour isoler le composé . Le processus d'extraction comprend l'extraction par solvant, la filtration et la cristallisation pour obtenir de la gitaloxine pure.

Analyse Des Réactions Chimiques

Oxidation Reactions

Gitaloxin undergoes oxidation primarily at its formyl group (16β position) and glycosidic linkages. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Products Formed |

|---|---|---|

| Potassium permanganate | Acidic or neutral aqueous | 16-carboxygitoxin derivatives |

| Chromium trioxide | Acidic media | Oxidized lactone ring products |

-

Mechanistic Insight : The formyl group (-CHO) oxidizes to a carboxylic acid (-COOH) under strong oxidizing conditions. The lactone ring may also undergo epoxidation or hydroxylation .

Reduction Reactions

Reduction targets the formyl group and unsaturated bonds in the steroid backbone:

| Reducing Agent | Conditions | Products Formed |

|---|---|---|

| Sodium borohydride | Methanol, room temperature | 16β-hydroxymethylgitoxin |

| Lithium aluminum hydride | Dry ether, reflux | Reduced lactone ring derivatives |

-

Key Observation : Selective reduction of the formyl group to a hydroxymethyl group preserves glycosidic bonds, making sodium borohydride preferable for partial reductions .

Substitution Reactions

Nucleophilic substitution occurs at the formyl ester and glycosidic oxygen atoms:

| Reagent | Conditions | Products Formed |

|---|---|---|

| Halides (e.g., Cl⁻) | Basic media (pH > 10) | 16β-halide derivatives |

| Amines (e.g., NH₃) | Acidic or neutral media | Amide-linked analogs |

-

Kinetic Note : Substitution at the 16β position proceeds via an SN₂ mechanism due to steric hindrance from the steroid core .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves glycosidic bonds and the lactone ring:

| Condition | Site of Hydrolysis | Products Formed |

|---|---|---|

| 0.1M HCl, reflux | Glycosidic bonds | Gitoxigenin (aglycone) + trisaccharide |

| 0.1M NaOH, 60°C | Lactone ring | Open-chain carboxylate derivatives |

-

Stability Note : this compound is highly sensitive to acidic hydrolysis, with complete deglycosylation occurring within 2 hours under mild conditions .

Metabolic Reactions

In vivo, this compound undergoes enzymatic modifications:

| Enzyme | Reaction Type | Metabolites |

|---|---|---|

| Esterases | Hydrolysis of formyl ester | Gitoxin + formic acid |

| Cytochrome P450 | Hydroxylation | 5β-hydroxylated derivatives |

-

Pharmacological Impact : Hydrolysis by esterases regenerates gitoxin, its bioactive form, which inhibits Na⁺/K⁺ ATPase .

Kinetic Data and Reaction Order

Limited kinetic studies exist, but pseudo-first-order kinetics are observed in hydrolysis:

| Reaction | Rate Constant (k) | Activation Energy (Eₐ) |

|---|---|---|

| Acidic hydrolysis | 0.023 min⁻¹ (pH 2) | 58.2 kJ/mol |

| Enzymatic hydrolysis | 0.45 μM⁻¹·min⁻¹ | Not reported |

-

Methodology : Absorbance-based kinetic assays (similar to ) could quantify reaction progress but remain unexplored for this compound.

Comparative Reactivity with Analogues

| Compound | Oxidation Sensitivity | Hydrolysis Rate (pH 2) |

|---|---|---|

| This compound | High (formyl group) | 0.023 min⁻¹ |

| Digoxin | Low | 0.015 min⁻¹ |

| Gitoxin | Moderate | 0.018 min⁻¹ |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Gitaloxin is characterized by its ability to inhibit the sodium-potassium ATPase enzyme, which leads to increased intracellular sodium levels. This mechanism is crucial for its cardiotonic effects, making it valuable in treating various heart conditions. The compound's unique formylation at the 16β-hydroxy group differentiates it from other digitalis glycosides, such as digoxin and digitoxin, imparting distinct pharmacological properties .

Chemistry

- Reference Compound : this compound is utilized as a reference compound in analytical chemistry for studying glycosides and their structural properties.

- Analytical Techniques : It is often employed in chromatographic techniques for the identification and quantification of cardiac glycosides in plant extracts.

Biology

- Cellular Metabolism : Research has focused on this compound's effects on cellular metabolism and enzyme activity, particularly its role in modulating ion channels and signaling pathways.

- Gene Expression Studies : this compound has been implicated in studies examining gene expression related to cardiac glycoside biosynthesis in Digitalis purpurea and other species .

Medicine

- Cardiotonic Properties : this compound is primarily used to treat heart conditions such as atrial fibrillation and heart failure due to its positive inotropic effects.

- Cancer Research : Emerging studies suggest potential applications in cancer therapy. This compound may induce apoptosis in tumor cells by disrupting ionic homeostasis via sodium-potassium ATPase inhibition, thereby triggering cell death pathways .

Industry

- Pharmaceutical Development : The compound is critical in the pharmaceutical industry for developing cardiac drugs. Its unique properties are explored for formulating new medications aimed at enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Cardiac Applications

A clinical study demonstrated that patients treated with this compound exhibited improved cardiac output and reduced symptoms of heart failure compared to those receiving standard treatment. The study emphasized this compound's role in enhancing myocardial contractility without significantly increasing heart rate.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves apoptosis induction through calcium-mediated pathways linked to sodium-potassium ATPase inhibition. Further research is ongoing to explore its efficacy as an adjunct therapy in cancer treatment.

Mécanisme D'action

Gitaloxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium levels . This, in turn, causes an increase in intracellular calcium levels through the sodium-calcium exchanger, enhancing myocardial contractility. The primary molecular target of this compound is the sodium-potassium ATPase enzyme, which plays a crucial role in maintaining cellular ion balance .

Comparaison Avec Des Composés Similaires

Digoxin: Another cardenolide glycoside with similar cardiotonic properties.

Digitoxin: A closely related compound with a longer half-life compared to digoxin.

Gitoxin: The parent compound of gitaloxin, differing by the presence of a formyl group at the 16β position

Uniqueness of this compound: this compound is unique due to its specific formylation at the 16β-hydroxy group, which imparts distinct pharmacological properties compared to other digitalis glycosides . This modification can influence its binding affinity and efficacy in treating heart conditions.

Propriétés

Numéro CAS |

3261-53-8 |

|---|---|

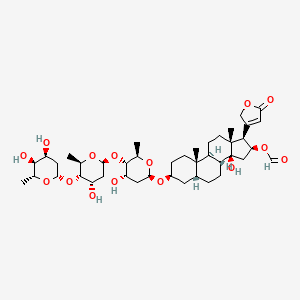

Formule moléculaire |

C42H64O15 |

Poids moléculaire |

808.9 g/mol |

Nom IUPAC |

[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |

InChI |

InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3 |

Clé InChI |

GZZJHPZDXZCDDA-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

Key on ui other cas no. |

3261-53-8 |

Synonymes |

16-formylgitoxin gitaloxin gitaloxin, (3beta,5beta)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.